molecular formula C9H18O2 B13818286 Pentanoic acid, 2-ethyl-2-methyl-, methyl ester CAS No. 37974-23-5

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester

Cat. No.: B13818286
CAS No.: 37974-23-5
M. Wt: 158.24 g/mol
InChI Key: JVBYMEHKMMCQBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification reaction between pentanoic acid and methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Pentanoic acid+MethanolPentanoic acid, 2-ethyl-2-methyl-, methyl ester+Water\text{Pentanoic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Pentanoic acid+Methanol→Pentanoic acid, 2-ethyl-2-methyl-, methyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and faster reaction times. The esterification process is followed by purification steps such as distillation to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Pentanoic acid and methanol.

    Reduction: 2-ethyl-2-methylpentanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 2-ethyl-, methyl ester: Similar structure but lacks the additional methyl group.

    Pentanoic acid, 2-methyl-, ethyl ester: Similar structure but has an ethyl group instead of a methyl group.

    Pentanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the ethyl group.

Uniqueness

Pentanoic acid, 2-ethyl-2-methyl-, methyl ester is unique due to the presence of both an ethyl and a methyl group on the pentanoic acid backbone

Properties

IUPAC Name

methyl 2-ethyl-2-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-7-9(3,6-2)8(10)11-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBYMEHKMMCQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334483
Record name Pentanoic acid, 2-ethyl-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37974-23-5
Record name Pentanoic acid, 2-ethyl-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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